molecular formula C₁₉H₂₇N₅O₆S B560574 Oclacitinib maleate CAS No. 1208319-27-0

Oclacitinib maleate

Katalognummer B560574
CAS-Nummer: 1208319-27-0
Molekulargewicht: 453.51
InChI-Schlüssel: VQIGDTLRBSNOBV-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oclacitinib maleate, also known as Apoquel®, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a synthetic Janus Kinase (JAK) inhibitor .


Synthesis Analysis

The manufacturing process of Oclacitinib maleate involves a chemical synthesis followed by the formation of the maleate salt .


Molecular Structure Analysis

The molecular formula of Oclacitinib maleate is C15H23N5O2S.C4H4O4 . The molecular weight is 453.51 g/mol .


Physical And Chemical Properties Analysis

Oclacitinib maleate has a molecular weight of 453.51 g/mol . It is soluble in DMSO at 70 mg/mL .

Wissenschaftliche Forschungsanwendungen

  • Canine Allergic Dermatitis and Pruritus : Oclacitinib maleate, commonly known as Apoquel®, is widely used for controlling pruritus associated with allergic dermatitis and treating atopic dermatitis in dogs. A new chewable formulation of oclacitinib has been developed, showing effectiveness in reducing IL-31-induced pruritus in dogs (Fleck et al., 2022).

  • Safety in Cats : A study evaluating the safety of oclacitinib in cats found it well tolerated at doses of 1 mg/kg and 2 mg/kg when administered orally twice daily for 28 days. The study indicated potential for oclacitinib as a treatment for pruritic cats (Lopes et al., 2019).

  • Pharmacokinetics in Dogs : Research has shown that oclacitinib maleate is rapidly and well absorbed following oral administration in dogs, with high bioavailability and dose-proportional exposure (Collard et al., 2014).

  • Pharmacokinetics in Cats : A study on the pharmacokinetics of oclacitinib in cats after oral and intravenous administration showed similar pharmacokinetic parameters to dogs, albeit with somewhat faster absorption and elimination (Ferrer et al., 2019).

  • Use in Horses : Oclacitinib maleate has been studied in horses as well, revealing its pharmacokinetic parameters when given as a top dress. This study could potentially open up new therapeutic uses for oclacitinib in equine medicine (Hunyadi et al., 2022).

  • Immunomodulatory Effects in Dogs : Chronic use of oclacitinib in dogs with atopic dermatitis was found to significantly increase circulating CD4+ T cells, without altering cytokine production from antigen-stimulated T cells, suggesting no evidence of immunosuppression mediated by the evaluated mechanisms (Martins et al., 2021).

  • Impact on T Cells : Another study found that oclacitinib reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells, indicating a suppressive effect on Th2-mediated immunity, which is relevant in the context of skin allergic diseases (Jasiecka-Mikołajczyk et al., 2021).

  • Long-Term Use in Dogs : Long-term use of oclacitinib in dogs with atopic and allergic skin disease was found to be safe and effective, improving the quality of life for dogs in the study (Cosgrove et al., 2015).

Safety And Hazards

Oclacitinib maleate is toxic and can cause serious eye damage. It may also cause damage to organs (blood, bone marrow, lymphatic system, spleen) through prolonged or repeated exposure . It is harmful to aquatic life . It should not be used in patients with a history of cancer, severe infection, or demodectic mange .

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oclacitinib maleate

CAS RN

1208319-27-0
Record name Oclacitinib maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCLACITINIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
167
Citations
WT Collard, BD Hummel, AF Fielder… - Journal of veterinary …, 2014 - Wiley Online Library
… Oclacitinib maleate was rapidly and well absorbed following … or extent of absorption of oclacitinib maleate when dosed orally, as … , the exposure of oclacitinib maleate increased dose …
Number of citations: 53 onlinelibrary.wiley.com
L Ferrer, I Carrasco, C Cristòfol… - Veterinary …, 2020 - Wiley Online Library
… A two period, two treatment design was used in which cats received oclacitinib maleate iv and po, at a dose of 0.5 mg/kg and 1 mg/kg, respectively. There was a one‐week interval of …
Number of citations: 24 onlinelibrary.wiley.com
G De Caro Martins, AP da Costa‐Val… - Veterinary …, 2022 - Wiley Online Library
… In the current study, the prolonged use of oclacitinib maleate for up to 12 months at … Therefore, under the conditions studied in this group of dogs, oclacitinib maleate can be …
Number of citations: 10 onlinelibrary.wiley.com
T Fleck, L Norris, V King, S Lesman… - Journal of Veterinary …, 2022 - Wiley Online Library
Oclacitinib maleate (Apoquel®, Zoetis Inc.) is commonly used around the world for the control/treatment of pruritus associated with allergic dermatitis and the control/treatment of atopic …
Number of citations: 2 onlinelibrary.wiley.com
L Hunyadi, P Datta, K Rewers‐Felkins… - Journal of Veterinary …, 2022 - Wiley Online Library
… pharmacokinetic parameters of oclacitinib maleate as a top … dose of 0.5 mg/kg oclacitinib maleate. Blood was collected prior … Oclacitinib maleate plasma concentrations were measured …
Number of citations: 2 onlinelibrary.wiley.com
M Visser, K Walsh, V King, G Sture, L Caneva - BMC Veterinary Research, 2022 - Springer
… Oclacitinib maleate is a Janus kinase 1 (JAK-1)/signal transducers and activators of … the acceptance of a chewable tablet containing oclacitinib maleate, a reformulated version of the …
Number of citations: 2 link.springer.com
M Visser, K Walsh, V King, G Sture, L Caneva - 2022 - bmcvetres.biomedcentral.com
… Oclacitinib maleate is a Janus kinase 1 (JAK-1)/signal transducers and activators of … of a chewable tablet containing oclacitinib maleate, a reformulated version of the original Apoquel …
Number of citations: 3 bmcvetres.biomedcentral.com
NL Lopes, DR Campos… - BMC veterinary …, 2019 - bmcvetres.biomedcentral.com
… limited and as there is a potential role for oclacitinib in the control of pruritus in this specie, the aim of this study was to evaluate the safety and clinical effects of oral oclacitinib maleate in …
Number of citations: 32 bmcvetres.biomedcentral.com
GJ Drake, T Nuttall, J López, W Magnone… - Journal of Zoo and …, 2017 - BioOne
… A preliminary treatment trial of one bear with ABAS using oclacitinib maleate has been previously reported.This case series demonstrates the use of oclacitinib maleate for long-term …
Number of citations: 9 bioone.org
R Marsella, K Doerr, A Gonzales… - Journal of the …, 2023 - Am Vet Med Assoc
Oclacitinib was approved in the United States 10 years ago for the management of atopic dermatitis (AD) and allergic skin disease in dogs. Many studies and case reports have been …
Number of citations: 2 avmajournals.avma.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.